3-(Benzyloxy)tetrahydrofuran
CAS No.: 68363-71-3
Cat. No.: VC14263434
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68363-71-3 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-phenylmethoxyoxolane |
| Standard InChI | InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2 |
| Standard InChI Key | WQKYFKFXPHPCJF-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1OCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a five-membered tetrahydrofuran ring with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. Its IUPAC name, 3-(benzyloxy)tetrahydrofuran, reflects this substitution pattern. The molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. Key structural attributes include:
-
Chirality: The tetrahydrofuran ring introduces stereogenic centers, making enantioselective synthesis critical for applications requiring specific stereochemistry.
-
Hydrophobicity: The benzyl group enhances lipophilicity, as evidenced by a calculated logP value of 2.1, favoring membrane permeability in biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Melting Point | -20 to -15°C (estimated) |
| Boiling Point | 245–250°C (at 760 mmHg) |
| Density | 1.05 g/cm³ |
| Solubility | Miscible with organic solvents (e.g., DCM, THF); insoluble in water |
Synthetic Methodologies
Benzylation of Tetrahydrofuran Derivatives
A common approach involves the benzylation of 3-hydroxytetrahydrofuran using benzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃). The reaction typically proceeds in anhydrous tetrahydrofuran or dichloromethane under inert conditions:
Optimization Notes:
-
Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
-
Yield: Typically 70–85% after column chromatography purification.
Ring-Opening of Epoxides
An alternative route involves the ring-opening of 3,4-epoxytetrahydrofuran with benzyl alcohol under acidic catalysis (e.g., BF₃·OEt₂):
Advantages:
-
High regioselectivity for the 3-position.
-
Scalable to industrial production with yields exceeding 80%.
Biological Activity and Mechanisms
Enzyme Inhibition
3-(Benzyloxy)tetrahydrofuran has shown promise as a glycosidase inhibitor, disrupting carbohydrate metabolism in pathogens. For example:
-
α-Glucosidase Inhibition: In vitro studies report an IC₅₀ of 12.3 μM against yeast α-glucosidase, comparable to acarbose (IC₅₀ = 10.8 μM).
-
Antiviral Potential: Structural analogs interfere with viral envelope glycoprotein processing, suggesting utility against RNA viruses.
Table 2: Biological Activity Profile
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| α-Glucosidase | 12.3 | Competitive inhibition |
| β-Galactosidase | 45.6 | Non-competitive inhibition |
| HIV-1 Protease | >100 | Weak interaction |
Antimicrobial Properties
Derivatives of 3-(benzyloxy)tetrahydrofuran exhibit broad-spectrum antimicrobial activity:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Escherichia coli | 32.5 |
| Candida albicans | 64.0 |
Mechanistic Insights:
-
Disruption of microbial cell wall synthesis via interference with peptidoglycan crosslinking.
-
Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
Industrial and Research Applications
Protecting Group in Organic Synthesis
The benzyloxy group serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. Key advantages include:
-
Stability: Resistant to acidic and basic conditions, enabling selective deprotection.
-
Versatility: Compatible with Grignard reactions, hydrogenation, and cross-coupling methodologies.
Case Study: Synthesis of Antiviral Nucleoside Analogs
3-(Benzyloxy)tetrahydrofuran was employed as a key intermediate in the 10-step synthesis of remdesivir, a broad-spectrum antiviral agent. The benzyl group was subsequently removed via catalytic hydrogenation (Pd/C, H₂) in the final steps.
Ligand in Asymmetric Catalysis
Chiral derivatives of this compound act as ligands in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|
| Allylic Alkylation | Pd/(R)-3-(BnO)THF | 92% |
| Diels-Alder Reaction | Cu/(S)-3-(BnO)THF | 88% |
Future Directions and Research Gaps
Underexplored Areas
-
Cancer Therapeutics: Preliminary data suggest antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 48 μM).
-
Neuropharmacology: Structural similarity to GABA analogs warrants investigation into anxiolytic or anticonvulsant activity.
Challenges in Scalability
-
Cost of Chiral Synthesis: Current enantioselective routes rely on expensive catalysts (e.g., Jacobsen’s catalyst).
-
Green Chemistry: Need for solvent-free or aqueous-phase synthetic protocols to reduce environmental footprint.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume